

An In-depth Technical Guide to C.I. 18065 (Acid Red 35)

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CAS Number: 6441-93-6

This technical guide provides a comprehensive overview of C.I. 18065, also known as **Acid Red 35**, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and toxicological profile, with a particular focus on aspects relevant to a scientific audience.

Chemical and Physical Properties

C.I. 18065 is a single azo dye characterized by the presence of one azo group (-N=N-) linking two aromatic moieties.[1] It is a dark red powder that is soluble in water and to some extent in ethanol, while being only slightly soluble in acetone.[1] The color of its aqueous solution is sensitive to pH, appearing red in the presence of strong hydrochloric acid and turning orange-brown upon the addition of sodium hydroxide.[1]

Quantitative Data



Property	Value	Reference
Molecular Formula	C19H15N3Na2O8S2	[1]
Molecular Weight	523.45 g/mol	[1]
Appearance	Dark red powder	
Solubility	Soluble in water, slightly soluble in acetone	
Maximum Absorption (λmax)	~505 nm	
Acute Oral Toxicity (LD50, rat)	> 2000 mg/kg bw	-

Synthesis and Purification

The synthesis of C.I. 18065 involves a two-step process common for azo dyes: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling agent. In the case of C.I. 18065, the starting materials are o-Methylaniline (o-toluidine) and 4-Aminonaphthalene-1-sulfonic acid.

Experimental Protocol: General Synthesis of an Azo Dye

This protocol outlines the general procedure for the synthesis and purification of an azo dye, which can be adapted for C.I. 18065.

Part A: Diazotization of an Aromatic Amine

- Suspend the primary aromatic amine (e.g., o-toluidine) in water.
- Add concentrated hydrochloric acid while stirring until the amine is completely dissolved.
- Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C.
- Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.



Part B: Azo Coupling

- Dissolve the coupling agent (e.g., 4-Aminonaphthalene-1-sulfonic acid) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
- Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the coupling agent with efficient stirring.
- Maintain the temperature at 0-5 °C and continue stirring for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Work-up and Purification

- Collect the precipitated azo dye by suction filtration using a Buchner funnel.
- Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.
- Purify the crude dye by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

Experimental Workflow: Azo Dye Synthesis and Purification





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Caption: Workflow for the synthesis and purification of an azo dye.

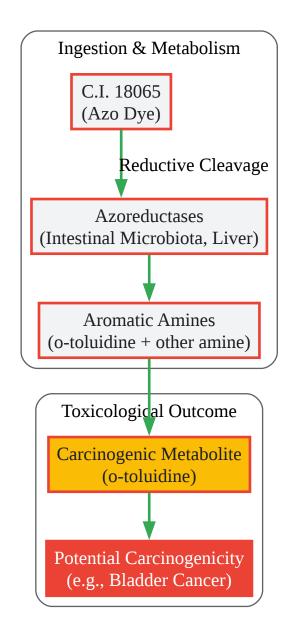
Toxicological Profile

The toxicology of azo dyes is a significant concern for researchers and drug development professionals. The primary toxicological issue associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines. This reaction can be catalyzed by azoreductases produced by intestinal bacteria and liver enzymes.

In the case of C.I. 18065, the reductive cleavage would release o-toluidine, one of the starting materials for its synthesis. o-Toluidine is classified as a known human carcinogen, with sufficient evidence linking it to urinary bladder cancer. Therefore, exposure to C.I. 18065 carries a potential risk associated with the release of a carcinogenic metabolite. The carcinogenicity of azo dyes is often attributed to their metabolic breakdown products rather than the parent dye molecule itself.

Metabolic Pathway: Reductive Cleavage of Azo Dyes





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Caption: Metabolic pathway of azo dye reduction to aromatic amines.

Applications and Biological Interactions

While C.I. 18065 is primarily used as an industrial colorant, its chemical nature as an acid dye suggests potential interactions with biological macromolecules.

Interaction with Proteins



Acid dyes, being anionic, can interact with positively charged amino acid residues on the surface of proteins, such as lysine and arginine, through electrostatic interactions. This property is the basis for their use as biological stains in histology and cytology. While there is no specific data on the use of C.I. 18065 as a biological stain, its structure is similar to other acid dyes used for this purpose. The binding of acid dyes to proteins can be studied using techniques like fluorescence quenching spectroscopy to determine binding constants and thermodynamic parameters.

Use in Drug Development

There is currently no evidence in the scientific literature to suggest that C.I. 18065 is used in drug development as a therapeutic agent or a drug delivery vehicle. The primary relevance of this compound to drug development professionals is its potential toxicological profile and the general understanding of the metabolism and safety of azo compounds, which may be present as excipients in pharmaceutical formulations.

Conclusion

C.I. 18065 (**Acid Red 35**) is a typical monoazo dye with well-defined chemical properties and a straightforward synthetic route. For researchers and drug development professionals, the most critical aspect of this compound is its toxicological profile. The potential for metabolic conversion to the known human carcinogen o-toluidine necessitates careful handling and risk assessment. While its properties as an acid dye suggest potential for protein interaction and staining, its application in biological research and drug development appears to be undocumented and is likely limited by its toxicological concerns. Further research would be required to explore any potential utility as a fluorescent probe or biological stain, with careful consideration of its metabolic fate and potential for toxicity.

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